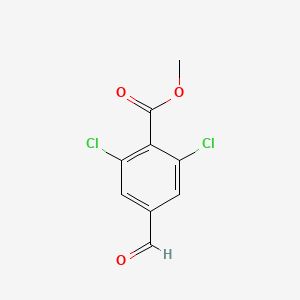

Methyl 2,6-dichloro-4-formylbenzoate

Description

Methyl 2,6-dichloro-4-formylbenzoate (C₉H₆Cl₂O₃) is a substituted benzoate ester featuring a formyl group at the 4-position and chlorine atoms at the 2- and 6-positions of the aromatic ring. The compound’s structure combines electron-withdrawing substituents (Cl, CHO) with a methyl ester moiety, rendering it a versatile intermediate in organic synthesis. Its reactive sites—ester, formyl, and chloro groups—make it valuable for constructing complex molecules in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula |

C9H6Cl2O3 |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

methyl 2,6-dichloro-4-formylbenzoate |

InChI |

InChI=1S/C9H6Cl2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |

InChI Key |

VZPOHDFTNVEFKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-4-formylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the formation of acyl chloride from 2,6-dichloro-4-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: 2,6-Dichloro-4-carboxybenzoic acid.

Reduction: 2,6-Dichloro-4-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6-dichloro-4-formylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-formylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Crystallographic Differences

X-ray crystallography reveals critical distinctions in dihedral angles and molecular conformations among halogenated benzoates (Table 1) :

Table 1: Structural Comparison of Halogenated Benzoates

| Compound Name | Substituents | Dihedral Angle (°) | Molecular Packing |

|---|---|---|---|

| This compound | 2,6-Cl; 4-CHO; COOCH₃ | Not reported | Data unavailable |

| 2,6-Dichlorophenyl 4-Me benzoate (26DCP4MeBA) | 2,6-Cl; 4-CH₃; COOPh | 77.97 | Zigzag chains in bc plane |

| Phenyl benzoate (PBA) | None | 55.7 | Planar stacking |

| 2,6-Dichlorophenyl benzoate (26DCPBA) | 2,6-Cl; COOPh | 75.75 | Layered arrangements |

- Dihedral Angles : The dihedral angle between the benzene and benzoyl rings in 26DCP4MeBA (77.97°) is significantly larger than in PBA (55.7°), indicating that bulky substituents (e.g., Cl, CH₃) increase torsional strain and reduce planarity . This compound likely exhibits a similar or greater angle due to the formyl group’s steric and electronic effects.

- Packing Motifs: 26DCP4MeBA forms zigzag chains via Cl···Cl and C–H···O interactions .

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Effects : The 2,6-dichloro and 4-formyl groups create a highly electron-deficient aromatic ring, enhancing the ester’s susceptibility to nucleophilic attack (e.g., hydrolysis) compared to methyl- or methoxy-substituted benzoates.

- Functional Group Reactivity : The formyl group offers a reactive site for condensation or reduction reactions, distinguishing it from 26DCP4MeBA (methyl group) or 26DCPBA (lacking 4-substituents).

Biological Activity

Methyl 2,6-dichloro-4-formylbenzoate (CAS: 1098620-10-0) is a benzoate ester characterized by its unique structural features, including two chlorine substituents and a formyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical studies, due to its potential biological activities.

- Molecular Formula : C9H6Cl2O3

- Molecular Weight : 233.04 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(OC)C1=C(Cl)C=C(C=O)C=C1Cl

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific enzymes and biochemical pathways. Its formyl group allows for nucleophilic addition reactions, which can modulate enzyme activity. This property positions the compound as a potential substrate or inhibitor in enzymatic reactions, making it a valuable tool for studying metabolic pathways.

Enzyme Interaction Studies

Preliminary studies suggest that this compound can influence enzyme-catalyzed reactions. For example, it has been utilized in biochemical assays to explore its role in metabolic pathways involving chlorinated compounds. The interactions are primarily mediated through hydrogen bonding and hydrophobic interactions due to the presence of chlorine atoms.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,6-dichlorobenzoate | Lacks the formyl group | Less reactive due to absence of formyl functionality |

| Methyl 3-formylbenzoate | Lacks chlorine atoms | Different reactivity profile due to lack of halogens |

| Methyl 2,6-dichloro-4-methylbenzoate | Contains a methyl group | Varies in chemical properties due to different substituents |

This table highlights how the presence of chlorine and the formyl group in this compound contributes to its distinct reactivity and potential biological applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of various chlorinated compounds found that this compound exhibited significant activity against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications.

- Cytotoxicity Assays : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the disruption of cellular processes linked to metabolic pathways influenced by chlorinated compounds.

- Biochemical Pathway Studies : Research has utilized this compound as a probe in enzyme assays aimed at elucidating the roles of specific enzymes in metabolic pathways involving halogenated substrates. These studies have provided insights into how such compounds can affect enzyme kinetics and metabolic flux.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.